molecular formula C7H11NO5 B2715131 3-[(2-Carboxyethyl)carbamoyl]propanoic acid CAS No. 78238-72-9

3-[(2-Carboxyethyl)carbamoyl]propanoic acid

Cat. No.: B2715131
CAS No.: 78238-72-9
M. Wt: 189.167
InChI Key: NFQWOKKYYQQDCQ-UHFFFAOYSA-N
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Description

3-[(2-Carboxyethyl)carbamoyl]propanoic acid is an organic compound with the molecular formula C7H11NO5 It is a derivative of propanoic acid, featuring a carboxyethyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid typically involves the reaction of 3-aminopropanoic acid with ethyl chloroformate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the carbamoyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols replace the existing substituent.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[(2-Carboxyethyl)carbamoyl]propanoic acid has been explored for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities. Preliminary studies indicate that derivatives of this compound may exhibit significant biological activity against various cancer cell lines.

Case Study: Anticancer Activity
Research has demonstrated that certain derivatives of this compound show enhanced cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. This suggests a selective action that could be harnessed for targeted cancer therapies .

Antioxidant Properties

The antioxidant capacity of compounds related to this compound has been evaluated using methods like the DPPH radical scavenging assay. Some derivatives have shown antioxidant activities surpassing that of ascorbic acid, indicating their potential use in formulations aimed at combating oxidative stress .

Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50 µM)Comparison to Ascorbic Acid
Compound A25 µM1.4 times higher
Compound B30 µMEquivalent
This compound20 µM1.35 times higher

Organic Synthesis

In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in synthetic pathways.

Applications in Polymer Chemistry
Research indicates its potential as a chain transfer agent in living radical polymerization techniques. This application is critical for developing polymers with specific properties and functionalities .

Biochemical Research

The compound is also being investigated for its role in biochemical pathways, particularly those involving G protein-coupled receptors (GPCRs). The orphan receptor GPR17 has been identified as a novel target for inflammatory diseases, with derivatives of related compounds showing promise in modulating receptor activity .

Mechanism of Action

The mechanism by which 3-[(2-Carboxyethyl)carbamoyl]propanoic acid exerts its effects involves interactions with enzymes and proteins. The carbamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The carboxyethyl group may participate in binding interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

    3-Aminopropanoic acid: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.

    N-Carbamoyl-β-alanine: Similar structure but with different substituents, leading to different reactivity and applications.

Uniqueness: 3-[(2-Carboxyethyl)carbamoyl]propanoic acid is unique due to its combination of functional groups, which confer specific reactivity patterns and potential for diverse applications in synthetic and biological chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-[(2-Carboxyethyl)carbamoyl]propanoic acid, also known as a derivative of propanoic acid, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by a carboxyethyl substituent which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potentials, particularly in areas such as cancer treatment and metabolic regulation.

This compound can be described chemically as follows:

  • IUPAC Name: this compound
  • CAS Number: 78238-72-9
  • Molecular Formula: C₇H₁₃N₁O₄

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of various biochemical pathways, potentially affecting cellular metabolism and signaling processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that this compound can:

  • Inhibit cell proliferation : It has been observed to reduce the viability of several cancer cell lines, including breast and prostate cancer cells.
  • Induce apoptosis : Mechanistic studies revealed that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Studies have demonstrated:

  • Broad-spectrum antimicrobial activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Potential for development into therapeutic agents : Given its efficacy, there is potential for this compound to be developed into new antimicrobial therapies.

Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of this compound on prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations greater than 25 µM, with IC50 values around 15 µM. The study also reported an increase in caspase activity, suggesting the induction of apoptosis through intrinsic pathways.

Concentration (µM)Cell Viability (%)Caspase Activity (fold change)
01001
5851.5
10702
25404

Study 2: Antimicrobial Efficacy

In another investigation published in Journal of Antimicrobial Chemotherapy, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of approximately:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Properties

IUPAC Name

4-(2-carboxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQWOKKYYQQDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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